
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline
Descripción general
Descripción
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments. It exhibits potent antitumor activity against a variety of cancer cell lines and can be easily synthesized using standard laboratory techniques. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for cancer treatment. Further studies are also needed to fully understand the mechanism of action of this compound and its potential effects on normal cells. Finally, the development of this compound derivatives with improved pharmacological properties may also be a promising avenue for future research.
Aplicaciones Científicas De Investigación
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
Propiedades
IUPAC Name |
(6-chloro-2-pyridin-2-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-13-6-7-16-14(11-13)15(19(24)23-9-3-4-10-23)12-18(22-16)17-5-1-2-8-21-17/h1-2,5-8,11-12H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTREAFAPQEFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




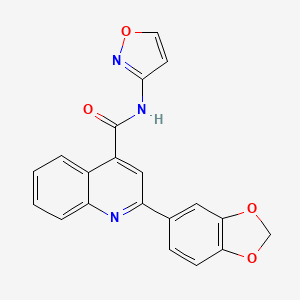
![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)
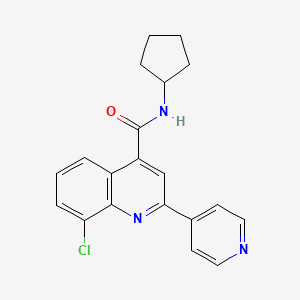
![6-chloro-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608572.png)
![ethyl 5-{[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]methyl}-2-furoate](/img/structure/B3608579.png)
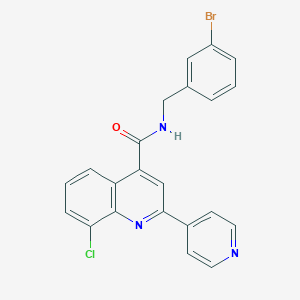
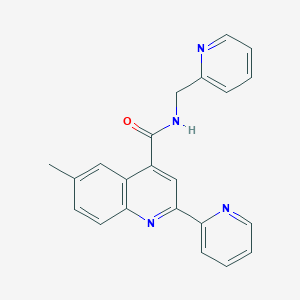

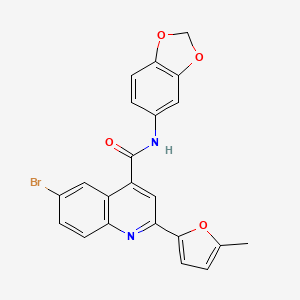
![N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608620.png)
![3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608628.png)
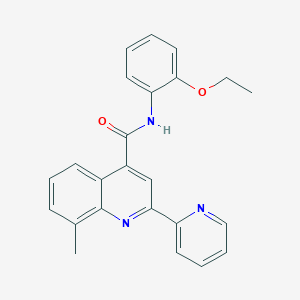
![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)